molecular formula C8H10BFO2 B14020617 (3-Fluoro-2,6-dimethylphenyl)boronic acid

(3-Fluoro-2,6-dimethylphenyl)boronic acid

Cat. No.: B14020617
M. Wt: 167.98 g/mol
InChI Key: HFXSCMDMIHRVDC-UHFFFAOYSA-N
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Description

(3-Fluoro-2,6-dimethylphenyl)boronic acid: is an organoboron compound with the molecular formula C8H10BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and two methyl groups at the 2- and 6-positions. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-2,6-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst loading, to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: (3-Fluoro-2,6-dimethylphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications .

Biology and Medicine: In medicinal chemistry, boronic acids are explored as enzyme inhibitors, particularly for proteases and kinases. The unique properties of this compound make it a valuable tool for developing new therapeutic agents .

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it essential in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of (3-Fluoro-2,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

Molecular Formula

C8H10BFO2

Molecular Weight

167.98 g/mol

IUPAC Name

(3-fluoro-2,6-dimethylphenyl)boronic acid

InChI

InChI=1S/C8H10BFO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4,11-12H,1-2H3

InChI Key

HFXSCMDMIHRVDC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1C)F)C)(O)O

Origin of Product

United States

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